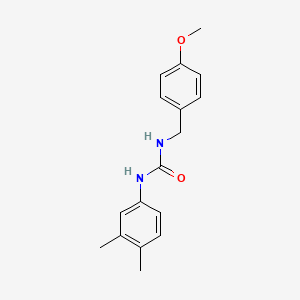

![molecular formula C10H11N5O B5500248 N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

N-[3-(1H-tetrazol-5-yl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-tetrazol-5-yl)phenyl]propanamide and related compounds have been investigated for their chemical synthesis, molecular structure, potential biological activities, and physicochemical properties. These studies contribute to a broader understanding of tetrazole derivatives' potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of various organic compounds to introduce the tetrazole ring, utilizing methods that can include cycloaddition reactions, substitution reactions, and the use of different catalysts or conditions to optimize yields and selectivity. For example, Moustafa et al. (2020) developed an efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives under microwave heating, showcasing modern synthesis techniques for tetrazole-containing compounds (Moustafa et al., 2020).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of tetrazole derivatives. It provides detailed information about the arrangement of atoms within a molecule and its geometric parameters. Studies such as the one by Al-Hourani et al. (2016) have used X-ray crystallography to elucidate the structure of tetrazole compounds, revealing details about their crystalline form and molecular orientation (Al-Hourani et al., 2016).

科学的研究の応用

Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally similar to N-[3-(1H-tetrazol-5-yl)phenyl]propanamide, demonstrated significant activity in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. These compounds showed higher potency than standard drugs in certain tests, indicating their potential for treating generalized seizures (Idris et al., 2011).

Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides exhibited immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. One compound, in particular, showed efficacy in preventing adjuvant-induced arthritis in rats, suggesting a role in immune regulation and potential therapeutic applications in autoimmune diseases (Doria et al., 1991).

Molecular Probing and Enzyme Inhibition

N-Ethyl-5-phenylisoxazolium 3-sulfonate, a reagent related to the chemical structure of interest, demonstrated utility as a spectrophotometric probe for nucleophilic side chains in proteins, indicating its potential in biochemical research for studying protein structures and functions (Llamas et al., 1986).

Herbicidal Activity

Compounds containing the this compound moiety or similar structures have been investigated for their herbicidal activity, suggesting potential applications in agricultural chemistry. These compounds were effective against certain plant species, indicating their role in controlling weed growth and contributing to crop management strategies (Liu et al., 2008).

特性

IUPAC Name |

N-[3-(2H-tetrazol-5-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-2-9(16)11-8-5-3-4-7(6-8)10-12-14-15-13-10/h3-6H,2H2,1H3,(H,11,16)(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNGLMVAVPDMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

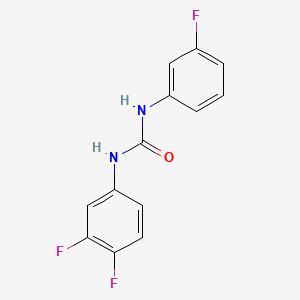

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)

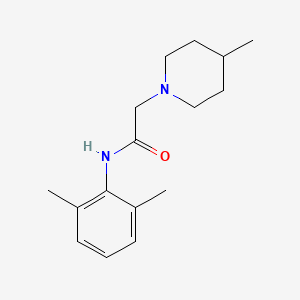

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)